5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
Overview
Description
This compound, also known as TAK-580, is a 1,3-thiazolecarboxamide. It is a pan-RAF kinase inhibitor currently in clinical development for the treatment of radiographically recurrent or progressive low-grade glioma in children and young adults . It has a role as an antineoplastic agent, an apoptosis inducer, and a B-Raf inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C17H12Cl2F3N7O2S, and its molecular weight is 506.3 g/mol . The structure includes a chloropyridine, an organofluorine compound, a secondary carboxamide, an aminopyrimidine, a pyrimidinecarboxamide, and a 1,3-thiazolecarboxamide .Scientific Research Applications
Organic Synthesis Applications
Research has explored the use of thiazolecarboxamides in organic synthesis, demonstrating their utility in creating complex heterocyclic compounds. For instance, thiazolecarboxamides have been converted into N-arylthiazolo[5,4-d]pyrimidin-7-amines and 9-aryl-1,9-dihydro-6H-purine-6-thiones through a process involving heating in a mixture of diphosphorus pentaoxide, triethylamine hydrochloride, and substituted anilines. This synthesis approach highlights the versatility of thiazolecarboxamides in generating compounds with potential biological activities (Andersen, Hammad, & Pedersen, 1986).
Anticancer and Antimicrobial Applications
Thiazolecarboxamide derivatives have been identified as potent inhibitors of various kinases, demonstrating significant antitumor activity in preclinical assays. A study highlighted the discovery of a dual Src/Abl kinase inhibitor, showcasing the potential of thiazolecarboxamide compounds in oncology, particularly for hematological malignancies and solid tumors (Lombardo et al., 2004).
Additionally, novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides have been synthesized and shown to possess fungicidal activities, highlighting their potential in agricultural applications to combat fungal diseases (Li Wei, 2012).
Neuroprotective and Anoxic Protective Applications
Compounds containing the thiazolecarboxamide moiety have been investigated for their neuroprotective properties. One study synthesized various 2-aminothiazoles and thiazolecarboxamides, which demonstrated anti-anoxic (AA) activity in animal models. This suggests potential applications in treating conditions associated with oxygen deprivation in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
properties
IUPAC Name |
2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4OS/c1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h2-5H,17H2,1H3,(H,18,20,21)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDOTYJKKSGNGE-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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